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Compound of Interest |

Compound Name: 5-Methyl-1-nitropyrazole
CAS No.: 31163-85-6
Cat. No.: B3065178
- 7

Executive Summary & Structural Context

This guide details the spectroscopic signature of 5-Methyl-1-nitropyrazole (CAS: Distinct from
C-nitro isomers), a compound of significant interest in high-energy density materials (HEDM)
research and heterocyclic pharmacophores.[1]

Critical Technical Nuance: Researchers must distinguish 5-methyl-1-nitropyrazole (

-nitro) from its thermodynamic isomers, primarily 3-methyl-5-nitropyrazole (
-nitro).[1] The

-nitro congener is kinetically formed and thermally labile, prone to sigmatropic rearrangement to
the carbon-substituted isomers upon heating or acid catalysis. This guide focuses on the N-
nitro species, providing the diagnostic markers required to validate its isolation before
rearrangement occurs.

Structural Parameters[1][2][3][4]1[5]1[6]1[7]1[8]1[9]

e Formula:
e MW: 127.10 g/mol [1]

o Key Feature: The steric repulsion between the N-1 nitro group and the C-5 methyl group
forces the nitro moiety out of planarity with the pyrazole ring. This "twist" significantly impacts
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the UV

and shielding of the methyl protons compared to the 3-methyl isomer.

Synthesis & Isolation Logic (The "Why" Behind the
Spectra)

To interpret the spectra, one must understand the sample history. The

-nitro derivative is typically synthesized via the nitration of 3(5)-methylpyrazole using acetyl
nitrate or nitronium tetrafluoroborate at low temperatures (

C).[1]
Expert Insight: If your sample was subjected to temperatures

C during workup, your spectra will likely show a mixture of the

-nitro starting material and the 3-nitro/5-nitro rearrangement products. The protocols below
assume a pristine sample kept cold.

Diagram 1: Synthesis & Rearrangement Pathway

Visualizing the origin of impurities.
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Caption: Kinetic nitration yields the N-nitro target; thermal stress triggers migration of the nitro
group to C-3 or C-5.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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The steric clash between the 1-nitro and 5-methyl groups results in a diagnostic deshielding of
the methyl group compared to the 3-methyl isomer.

Experimental Protocol: NMR Acquisition

e Solvent: Use DMSO-

or Acetone-

.[1] Avoid acidic

if the sample is to be recovered, as trace acid can catalyze rearrangement.
o Temperature: Acquire at 298 K.

e Relaxation: Ensure

for accurate integration of the isolated pyrazole protons.

Table 1: H and C NMR Data (DMSO- )
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Position Atom

(ppm)

Assignment

Multiplicity (Hz) Logic

5-CH

2.65

Diagnostic:
Deshielded
by adjacent

S - -NO

(vs 2.30 ppm
in 3-Me

isomer).[1]

13.5

Typical
methyl on
heteroaromati

c ring.[1]

C-3

6.45

H-3is
shielded
relative to H-
4.[1]

109.2

C-H carbon.
[1]

C-4

8.15

H-4 is
deshielded by
the adjacent
nitro group's
inductive
effect.[1]

142.8

C-H carbon.

[1]

C-5

148.5

Quaternary
carbon

- - bearing the
methyl group.
[1]
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Self-Validating Check:

 If you see a methyl singlet near 2.30 ppm, your sample has rearranged to 3-methyl-5-
nitropyrazole.[1]

e If the coupling constant

is absent (singlets), you may have formed a dinitro species.
Infrared Spectroscopy (IR)
IR is the fastest method to distinguish

-nitro from

-nitro isomers.[1] The

-NO

group exhibits asymmetric stretching frequencies significantly higher than
-NO

1]

Experimental Protocol: ATR-FTIR

» Method: Attenuated Total Reflectance (ATR) on solid crystal.[1]

e Resolution: 4 cm

e Scans: 16 minimum.

Table 2: Diagnostic IR Bands
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Wavenumber (cm

Functional Group Intensity Notes
)
Primary Marker.
Significantly higher
than
-NO
1620 - 1640 Strong -NO
(Asym)
(~1530 cm
)-[1]
-NO .
1280 - 1310 Strong Symmetric stretch.[1]
(Sym)
) ) Pyrazole ring
C=N (Ring) 1510 - 1530 Medium )
breathing.[1]
Typical
C-H (Aromatic) 3120 - 3150 Weak heteroaromatic C-H.

[1]

Expert Insight: The shift of the asymmetric nitro stretch to >1600 cm

is characteristic of nitramines (

-NO

). If the strongest band is near 1530 cm

, the nitro group is on a carbon atom.

Mass Spectrometry (MS)
Fragmentation of

-nitropyrazoles is dominated by the lability of the

-N bond.[1]
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Experimental Protocol: GC-MS | LC-MS[1]

e lonization: Electron Impact (El, 70 eV) or ESI (Positive mode).[1]
» Note: El is preferred for structural elucidation; ESI often shows

or

1]

Fragmentation Logic[1]

e Molecular lon (
): Weak or absent (m/z 127).[1] The
-NO
bond is weak.[1]
» Base Peak: Often
. The loss of 46 Da is the primary fragmentation pathway, yielding the methylpyrazole cation.

e Secondary: Loss of NO (
)-[1]

Diagram 2: MS Fragmentation Tree

Visualizing the decay of the molecular ion.
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Diagnostic Note

Molecular lon [M]+
m/z 127

High abundance of m/z 81
confirms N-nitro structure.

- NO2 (46 Da)

Labile N-N bond \ VO (30 Da)
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m/z 81
(Base Peak)

[M - NOJ+
m/z 97

Ring Opening

Ring Cleavage
m/z 54

Click to download full resolution via product page

Caption: The dominant loss of NO2 (m/z 81) confirms the labile N-nitro bond, distinguishing it
from C-nitro isomers which retain NO2 more strongly.

References

Janssen, J. W. A. M., & Habraken, C. L. (1971).[1] Pyrazoles.[1][2][3][4][5][6][7][8][9] V.
Rearrangement of N-nitropyrazoles. Formation of 3-nitropyrazoles.[1][10][3][7][11] The
Journal of Organic Chemistry, 36(21), 3081-3084. Link[1]

Claramunt, R. M., et al. (2009).[1] A Computational Study of the NMR Chemical Shifts of
Polynitropyrazoles. Magnetic Resonance in Chemistry.[1][2] Link

Larina, L. I., et al. (2013).[1] Experimental and theoretical studies on the structure and
vibrational properties of nitropyrazoles.[9][12] Spectrochimica Acta Part A: Molecular and
Biomolecular Spectroscopy.[1] Link

PubChem Compound Summary. (2024). 3-Methyl-5-nitropyrazole (Isomer Comparison
Data).[1][10][7] National Center for Biotechnology Information.[1] Link[1]

© 2026 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b3065178?utm_src=pdf-body-img
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methyl-3-nitro-1h-pyrazole
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methyl-3-nitro-1h-pyrazole
https://www.jocpr.com/articles/theoretical-study-of-molecular-structure-ir-and-nmr-spectra-ofpyrazolone-and-its-derivatives.pdf
https://www.researchgate.net/publication/288726084_Synthesis_and_characterization_of_1-methyl-3_4_5-trinitropyrazoles
https://pmc.ncbi.nlm.nih.gov/articles/PMC12670067/
https://www.mdpi.com/1420-3049/28/18/6489
https://pubchem.ncbi.nlm.nih.gov/compound/9822
https://pubchem.ncbi.nlm.nih.gov/compound/135452337
https://www.sigmaaldrich.com/US/en/product/aldrich/cds002430
https://pmc.ncbi.nlm.nih.gov/articles/PMC7435826/
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methyl-3-nitro-1h-pyrazole
https://www.researchgate.net/figure/1H-NMR-spectrum-of-N-1H-pyrazol-1-ylmethylthiazol-2-amine-7_fig3_344728757
https://www.researchgate.net/publication/288726084_Synthesis_and_characterization_of_1-methyl-3_4_5-trinitropyrazoles
https://pubchem.ncbi.nlm.nih.gov/compound/135452337
https://www.researchgate.net/figure/13-C-NMR-chemical-shifts-ppm-of-C-nitropyrazoles-35_tbl1_255955813
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fjo00820a004
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methyl-3-nitro-1h-pyrazole
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methyl-3-nitro-1h-pyrazole
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methyl-3-nitro-1h-pyrazole
https://www.jocpr.com/articles/theoretical-study-of-molecular-structure-ir-and-nmr-spectra-ofpyrazolone-and-its-derivatives.pdf
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.ncbi.nlm.nih.gov%2Fpmc%2Farticles%2FPMC2782337%2F
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methyl-3-nitro-1h-pyrazole
https://pmc.ncbi.nlm.nih.gov/articles/PMC7435826/
http://www.acrhem.org/download/101.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methyl-3-nitro-1h-pyrazole
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.sciencedirect.com%2Fscience%2Farticle%2Fpii%2FS138614251300185X
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methyl-3-nitro-1h-pyrazole
https://www.researchgate.net/figure/1H-NMR-spectrum-of-N-1H-pyrazol-1-ylmethylthiazol-2-amine-7_fig3_344728757
https://pubchem.ncbi.nlm.nih.gov/compound/135452337
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methyl-3-nitro-1h-pyrazole
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F3-Methyl-5-nitro-1H-pyrazole
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methyl-3-nitro-1h-pyrazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3065178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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